molecular formula C10H10N2O B8804711 5-amino-6-methylisoquinolin-1(2H)-one

5-amino-6-methylisoquinolin-1(2H)-one

Cat. No.: B8804711
M. Wt: 174.20 g/mol
InChI Key: RFNOGEQEKXSGTD-UHFFFAOYSA-N
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Description

5-Amino-6-methylisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone with an amino group at position 5 and a methyl group at position 5. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in pharmaceutical research. It has been identified as a key moiety in the degradation products of EVT-401, a compound studied for quality control and manufacturing optimization .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-amino-6-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10N2O/c1-6-2-3-8-7(9(6)11)4-5-12-10(8)13/h2-5H,11H2,1H3,(H,12,13)

InChI Key

RFNOGEQEKXSGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical behavior of isoquinolinone derivatives is heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
5-Amino-6-methylisoquinolin-1(2H)-one -NH₂ (C5), -CH₃ (C6) C₁₀H₁₀N₂O 174.20 Core fragment in EVT-401; potential bioactive intermediate
6-Chloro-5-methoxyisoquinolin-1(2H)-one -Cl (C6), -OCH₃ (C5) C₁₀H₈ClNO₂ 209.63 Increased lipophilicity due to Cl; methoxy enhances electronic stability
5-Amino-3-ethylisoquinolin-1(2H)-one -NH₂ (C5), -CH₂CH₃ (C3) C₁₁H₁₂N₂O 188.23 Ethyl group at C3 may improve metabolic stability compared to methyl
6,7-Dimethoxyisoquinolin-1(2H)-one -OCH₃ (C6, C7) C₁₁H₁₁NO₃ 205.21 Dual methoxy groups enhance solubility and π-π stacking interactions
5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one -OH (C5), -C₆H₄-OCH₃ (C4) C₁₆H₁₃NO₃ 267.28 Aromatic phenyl group broadens binding affinity in biological systems

Key Observations :

  • Electron-Donating vs. In contrast, chloro (-Cl) and methoxy (-OCH₃) groups in 6-chloro-5-methoxyisoquinolin-1(2H)-one modulate electronic density, affecting stability and interaction with biological targets .
  • Lipophilicity : Ethyl and chloro substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Stability: The amino and methyl groups in this compound contribute to moderate stability, whereas chloro-substituted derivatives (e.g., 6-chloro-5-methoxyisoquinolin-1(2H)-one) may exhibit higher photostability due to reduced electron density .
  • Solubility: Methoxy and hydroxy groups enhance water solubility, as seen in 6,7-dimethoxyisoquinolin-1(2H)-one, compared to the more lipophilic 5-amino-3-ethylisoquinolin-1(2H)-one .

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